1-(1H-indazol-3-yl)butan-2-amine dihydrochloride

Kinase inhibition Anticancer Regioisomer SAR

Reproducible kinase SAR demands exact C3 regioisomer and defined dihydrochloride stoichiometry-free base or N1/N2 isomers alter binding orientation and IC₅₀ values. This validated scaffold enables: • Bidentate hinge hydrogen bonding (JNK3, PDB 2b1p) • Direct assay dissolution without DMSO • Amine protection for derivatization (acyl/sulfonyl capping) Ready-to-ship dihydrochloride salt with full protonation for consistent coupling yields.

Molecular Formula C11H17Cl2N3
Molecular Weight 262.18 g/mol
Cat. No. B13501620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1H-indazol-3-yl)butan-2-amine dihydrochloride
Molecular FormulaC11H17Cl2N3
Molecular Weight262.18 g/mol
Structural Identifiers
SMILESCCC(CC1=C2C=CC=CC2=NN1)N.Cl.Cl
InChIInChI=1S/C11H15N3.2ClH/c1-2-8(12)7-11-9-5-3-4-6-10(9)13-14-11;;/h3-6,8H,2,7,12H2,1H3,(H,13,14);2*1H
InChIKeyJAJORGWMCISMQR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(1H-Indazol-3-yl)butan-2-amine Dihydrochloride: Structural Identity, Physicochemical Profile, and Procurement-Relevant Classification


1-(1H-Indazol-3-yl)butan-2-amine dihydrochloride (CAS: 53374-75-7; molecular formula C₁₁H₁₇Cl₂N₃; molecular weight 262.18 g/mol) is a synthetic indazole derivative featuring a butan-2-amine sidechain anchored at the indazole C3 position [1]. The compound belongs to the broader class of C3-aminoalkyl indazoles, a scaffold extensively utilized in medicinal chemistry for targeting ATP-binding pockets of kinases and for constructing focused combinatorial libraries [2]. The dihydrochloride salt form confers aqueous solubility and defined stoichiometry suitable for both in vitro biochemical assays and in vivo pharmacological studies. This exact regioisomer (C3 attachment) and salt stoichiometry (2 HCl) are critical for experimental reproducibility, as positional isomers (e.g., N1- or N2-substituted indazoles) exhibit distinct hydrogen-bonding orientations and target engagement profiles [3].

Scaffold C3-aminoalkyl indazole core for kinase hinge-binding studies and focused library synthesis.
Format Dihydrochloride salt ensures defined stoichiometry and aqueous solubility for biochemical and cell-based assays.
Regiochemistry Exact C3 attachment is critical for ATP-pocket target engagement; N1/N2 isomers exhibit divergent binding.

Why 1-(1H-Indazol-3-yl)butan-2-amine Dihydrochloride Cannot Be Replaced by Generic Indazole Analogs in Research Procurement


Indazole-based compounds are not functionally interchangeable. The position of the aminoalkyl sidechain attachment (C3 vs. N1 vs. N2) fundamentally alters the vector of hydrogen-bond donor/acceptor groups and the dihedral angle between the sidechain amine and the indazole ring system, parameters that directly determine binding pose in kinase hinge regions and GPCR orthosteric pockets [1]. Furthermore, the dihydrochloride salt form is not merely a solubility enhancer; it defines a specific protonation state of the primary amine (pKa ~9.5 for the free base, fully protonated at physiological pH), which influences electrostatic complementarity with aspartate/glutamate-rich binding sites [2]. Substituting a different salt (e.g., monohydrochloride) or a different regioisomer (e.g., indazol-1-yl analog) would alter both the solution-phase speciation and the target-bound conformation, leading to non-reproducible IC₅₀ values and misleading SAR conclusions. The quantitative evidence below demonstrates the magnitude of these differences across multiple orthogonal dimensions.

Target Compound
1-(1H-Indazol-3-yl)butan-2-amine dihydrochloride (C3 regioisomer)
Hinge-binding orientation confirmed by X-ray crystallography in analogous series.
Potential Substitute
N1- or N2-substituted indazole analogs; free base or monohydrochloride salt forms
Regioisomeric shift may disrupt hinge hydrogen bonding, leading to >100-fold potency loss. Altered protonation state may shift apparent IC50.
Target Compound
Racemic mixture (CAS 53374-75-7) for general screening or method development
Defined composite of (R)- and (S)-enantiomers.
Potential Substitute
Enantiopure (R)-isomer (CAS 2227903-82-2) without explicit chiral specification
Eudysmic ratios of 5-50x reported in similar series. Racemate may underestimate intrinsic potency of the active enantiomer.

Quantitative Differentiation of 1-(1H-Indazol-3-yl)butan-2-amine Dihydrochloride Against Closest Structural Analogs and In-Class Candidates


Regioisomeric Specificity: C3-Substituted Indazole vs. N1-Substituted Indazole in Antiproliferative Activity Against K562 Leukemia Cells

In a systematic study of 1H-indazole-3-amine derivatives, compound 6o – a C3-substituted indazole bearing an aminoalkyl sidechain structurally analogous to the target compound's butan-2-amine motif – demonstrated an IC₅₀ of 5.15 µM against K562 chronic myelogenous leukemia cells, with 6.4-fold selectivity over normal HEK-293 cells (IC₅₀ = 33.2 µM) [1]. In contrast, N1-substituted indazole regioisomers (e.g., 1-(1H-indazol-1-yl)butan-2-amine) position the sidechain amine at a divergent trajectory relative to the hinge-binding motif, rendering them unable to engage the same kinase ATP-pocket geometry. The C3 attachment is essential for maintaining the coplanar orientation required for hinge-region hydrogen bonding with kinase backbone residues [2].

Regioisomer Specificity
Class-level inference
C3-substituted analog: IC50 5.15 µM (K562) with 6.4-fold selectivity over HEK-293. N1-substituted isomers: negligible activity.
Active vs. Inactive
Regioisomeric attachment position controls antiproliferative activity in cell-based screening.
MTT assay; K562 and HEK-293 cells; 48 h treatment. SAR trend inferred from analogous C3-substituted indazole-3-amine series.
Kinase inhibition Anticancer Regioisomer SAR Indazole positional isomers

Salt Form Stoichiometry: Dihydrochloride vs. Free Base Physicochemical Property Divergence and Its Impact on Assay Reproducibility

The dihydrochloride salt of 1-(1H-indazol-3-yl)butan-2-amine (MW 262.18 g/mol) contains two molar equivalents of HCl, ensuring complete protonation of the primary amine under aqueous assay conditions . The corresponding free base (CAS 53374-76-8; MW 189.26 g/mol) lacks this protonation guarantee and exhibits different solubility and LogP characteristics that directly affect apparent biochemical potency. Experimental data from analogous indazole-amine series demonstrate that free base forms can show apparent IC₅₀ shifts of 3- to 10-fold relative to their hydrochloride salts purely due to altered aggregation state and non-specific binding in biochemical assay buffers [1]. The dihydrochloride form provides defined counterion content (2 Cl⁻ per molecule), enabling precise molarity calculations in dose-response studies that are not achievable with hygroscopic or variably protonated free base lots.

Salt Stoichiometry
Class-level inference
Dihydrochloride salt ensures complete protonation. Free base shows apparent IC50 shifts of 3- to 10-fold.
3-10x shift risk
Salt form dictates protonation state consistency and assay reproducibility.
Inference from structurally analogous aminoindazole series. DMSO stock dilution into aqueous assay buffers.
Salt selection Aqueous solubility Protonation state Assay reproducibility

Kinase Selectivity Fingerprint: C3-Indazole Aminoalkyl Scaffold vs. Generic Indazole Core in c-Jun N-Terminal Kinase (JNK) Inhibition

X-ray crystallographic studies of 6-anilinoindazole inhibitors complexed with JNK3 (PDB: 2b1p, resolution 1.9 Å) reveal that the indazole N1 and N2 positions form a bidentate hydrogen-bonding network with the kinase hinge region (Met149 backbone NH and carbonyl) [1]. The C3-substituted aminoalkyl sidechain of the target compound projects into the solvent-exposed region of the ATP-binding pocket, a vector that is geometrically accessible only when the indazole is substituted at the C3 position. N1- or N2-substituted analogs would disrupt this critical hinge-binding interaction entirely. In biochemical assays, 6-anilinoindazoles with C3-carboxamide or C3-aminoalkyl substituents achieved JNK3 IC₅₀ values in the low nanomolar range (IC₅₀ = 27 nM for the most potent analog) [2], whereas N1-alkylated indazoles in the same series exhibited >100-fold loss of potency (IC₅₀ > 3 µM) due to disruption of the hinge-binding pharmacophore [1].

Kinase Selectivity
Cross-study comparable
C3-substituted analogs: JNK3 IC50 = 27 nM. N1-alkylated analogs: JNK3 IC50 > 3 µM (>100-fold loss).
X-ray PDB 2b1p (1.9 Å)
C3 attachment is mandatory for hinge-binding competency in kinase assays.
JNK3 inhibition assay; [γ-33P]ATP; recombinant human JNK3. X-ray co-crystal confirms bidentate hinge hydrogen bonds.
JNK kinase Kinase selectivity ATP-competitive inhibitor Indazole hinge binder

Chiral Resolution Requirement: Racemic 1-(1H-Indazol-3-yl)butan-2-amine vs. Enantiopure (R)-Isomer in Target Binding Discrimination

The butan-2-amine sidechain of the target compound contains a chiral center at the C2 position. The racemic mixture (CAS 53374-75-7) resolves into (R)- and (S)-enantiomers, of which the (R)-enantiomer ((2R)-4-(1H-indazol-3-yl)butan-2-amine, CAS 2227903-82-2) is commercially cataloged as a discrete compound . In related aminoalkyl indazole kinase inhibitor series, enantiomeric discrimination has been observed with eudysmic ratios (ratio of more potent to less potent enantiomer) of 5- to 50-fold in biochemical kinase assays, attributable to steric clash of the methyl group with a chiral subpocket in the ATP-binding site [1]. Procurement of the racemate versus the enantiopure form must be explicitly specified, as the racemate will exhibit an apparent IC₅₀ that is a composite of the two enantiomers' individual potencies, confounding SAR interpretation unless enantiomeric purity is analytically verified.

Chiral Resolution
Supporting evidence
Racemate vs. (R)-enantiomer: eudysmic ratios of 5- to 50-fold reported in analogous series.
5-50x potency range
Enantiomeric composition directly impacts apparent potency in biochemical assays.
Class-level inference from aminoalkyl indazole kinase inhibitors. Chiral HPLC or SFC verification required.
Chiral amine Stereochemistry Enantiomer discrimination Analytical QC

Optimal Application Scenarios for 1-(1H-Indazol-3-yl)butan-2-amine Dihydrochloride Based on Quantitative Differentiation Evidence


Kinase Inhibitor Lead Optimization Programs Requiring Hinge-Binding C3-Indazole Scaffolds

The C3-substituted indazole motif, as present in 1-(1H-indazol-3-yl)butan-2-amine dihydrochloride, is specifically validated for ATP-competitive kinase inhibition through X-ray crystallographic evidence of bidentate hinge hydrogen bonding (PDB 2b1p, JNK3 complex at 1.9 Å resolution) [1]. Medicinal chemistry teams optimizing kinase selectivity profiles should procure this exact compound as a synthetic intermediate for library enumeration at the butan-2-amine terminus, where diverse capping groups (acyl, sulfonyl, urea) can be introduced to modulate selectivity across the kinome. The dihydrochloride salt ensures consistent protonation of the primary amine during amide coupling or reductive amination reactions, eliminating base pre-treatment variability that complicates yield reproducibility with free base lots [2].

Cancer Cell-Based Screening Workflows Targeting K562 Leukemia and Selectivity-Counter-Screening with HEK-293

For oncology-focused phenotypic screening, the C3-indazole-amine scaffold has demonstrated quantifiable antiproliferative activity against K562 chronic myelogenous leukemia cells (IC₅₀ = 5.15 µM) with 6.4-fold selectivity over normal HEK-293 cells in MTT assays [1]. Procurement of 1-(1H-indazol-3-yl)butan-2-amine dihydrochloride as a core scaffold or reference compound enables benchmarking of novel analogs against this established selectivity window. The dihydrochloride salt form is recommended for direct dissolution in culture medium without DMSO concentration concerns, facilitating high-throughput screening workflows where solvent toxicity must be minimized.

Immuno-Oncology Target Validation: IDO1 and TDO Inhibitor Discovery Using C3-Substituted Indazole Scaffolds

C3-substituted 1H-indazoles have been identified as potent inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a validated immunosuppressive target in cancer immunotherapy [1]. The indazole C3 position is critical for orienting the substituent into the IDO1 heme-binding pocket. 1-(1H-Indazol-3-yl)butan-2-amine dihydrochloride serves as a key building block for generating C3-elongated IDO1 inhibitor candidates through derivatization of the primary amine. The dihydrochloride salt ensures the amine is fully protonated and non-nucleophilic during storage, preventing premature degradation or air oxidation that plagues free base amine stocks.

Analytical Reference Standard for Chiral Purity Method Development in Indazole-Containing Pharmaceuticals

The racemic nature of 1-(1H-indazol-3-yl)butan-2-amine dihydrochloride makes it a valuable reference material for developing chiral HPLC or SFC methods to resolve (R)- and (S)-enantiomers of structurally related indazole-amine drug candidates [1]. The dihydrochloride salt provides sharp, symmetric peaks in reversed-phase HPLC due to complete protonation, whereas free base forms often exhibit peak tailing from mixed protonation states. Analytical development groups should procure this compound as a system suitability standard for validating enantiomeric purity methods in support of IND-enabling studies for indazole-based kinase inhibitors.

Application
Selection Property
Validation Focus
Kinase lead optimization
Hinge-binding scaffold fidelity
Target engagement confirmation; amide coupling reproducibility
Cancer cell-based screening
Regioisomer-specific cytotoxicity
Benchmarking against reported K562 selectivity window
Immuno-oncology target validation
C3-substituted IDO1/TDO inhibitor scaffold
Heme-pocket binding orientation; storage stability
Chiral analytical method development
Racemic reference standard
Enantiomeric purity method validation; peak symmetry in HPLC
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